

# A Technical Guide to the Function of HUMAN VEGF165 in Endothelial Cell Biology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: HUMAN VEGF165

Cat. No.: B1178284

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Vascular Endothelial Growth Factor 165 (VEGF165) is the predominant and most biologically active isoform of VEGF-A, a critical signaling protein involved in both vasculogenesis (the de novo formation of blood vessels) and angiogenesis (the growth of new vessels from pre-existing ones).<sup>[1][2][3]</sup> Produced by various cell types, including endothelial cells, macrophages, and T cells, VEGF165 expression is often induced by hypoxia and inflammatory cytokines.<sup>[2]</sup> Its primary role is to stimulate endothelial cells, the building blocks of blood vessels, to proliferate, migrate, and form the complex tubular networks that constitute the vascular system.<sup>[1][4]</sup> This guide provides an in-depth overview of VEGF165's function in endothelial cell biology, focusing on its signaling mechanisms, quantifiable effects, and the key experimental protocols used for its study.

## Core Functions and Signaling Pathways

VEGF165 exerts its pleiotropic effects on endothelial cells primarily by binding to two receptor tyrosine kinases (RTKs) on the cell surface: VEGF Receptor 1 (VEGFR1) and VEGF Receptor 2 (VEGFR2).<sup>[2]</sup> While it binds to VEGFR1 with higher affinity, VEGFR2 is considered the principal mediator of the mitogenic, migratory, and permeability-enhancing effects of VEGF165.<sup>[1][5]</sup> Additionally, VEGF165 is the only isoform that binds to co-receptors Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2), which enhance VEGFR2 signaling.<sup>[2]</sup>

Upon binding of the dimeric VEGF165 ligand, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for a host of signaling proteins, initiating multiple downstream cascades that orchestrate the complex cellular responses required for angiogenesis.

The key signaling pathways activated by VEGF165 include:

- Phospholipase Cy (PLCy) - Protein Kinase C (PKC) - MAP Kinase (MEK/ERK) Pathway: This cascade is a major driver of endothelial cell proliferation.[\[6\]](#)
- PI3K (Phosphoinositide 3-kinase) - Akt (Protein Kinase B) Pathway: This pathway is crucial for endothelial cell survival, migration, and permeability.[\[7\]](#)[\[8\]](#) Akt activation also leads to the stimulation of endothelial nitric oxide synthase (eNOS).[\[9\]](#)
- p38 MAPK Pathway: This pathway is also involved in cell migration and permeability.[\[2\]](#)[\[8\]](#)[\[10\]](#)
- FAK (Focal Adhesion Kinase) and Paxillin: Activation of these proteins is associated with changes in cell adhesion and migration.[\[2\]](#)

The interplay of these pathways results in the coordinated cellular behaviors—proliferation, migration, and tube formation—that underpin angiogenesis.

## VEGF165 Signaling Diagram

## VEGF165 Signaling in Endothelial Cells

[Click to download full resolution via product page](#)*VEGF165-induced intracellular signaling cascade.*

# Quantitative Effects of VEGF165 on Endothelial Cells

The biological activity of VEGF165 is dose-dependent and can be quantified using various in vitro assays. The following tables summarize representative quantitative data from studies on Human Umbilical Vein Endothelial Cells (HUVECs), a common model system.

Table 1: Effect of VEGF165 on Endothelial Cell Proliferation

| VEGF165 Concentration | Assay Type            | Duration (hours) | Proliferation Metric (vs. Control)  | Reference |
|-----------------------|-----------------------|------------------|-------------------------------------|-----------|
| 1-6 ng/mL             | Tetrazolium Salt (OD) | 72               | ED50 (Effective Dose, 50%)          | [2]       |
| 200 ng/mL             | Cell Count            | -                | Significant increase (p < 0.05)     | [4]       |
| 500 ng/mL             | Cell Count            | -                | Significant increase (p < 0.05)     | [4]       |
| 5.2-5.8 pM            | Cell Count            | 120 (5 days)     | EC50 (Effective Concentration, 50%) | [11]      |

Table 2: Effect of VEGF165 on Endothelial Cell Migration

| VEGF165<br>Concentration | Assay Type              | Duration<br>(hours) | Migration<br>Metric (vs.<br>Control)                           | Reference |
|--------------------------|-------------------------|---------------------|----------------------------------------------------------------|-----------|
| 20 ng/mL                 | Wound Healing           | 24                  | ~307.7 $\mu$ m<br>migration vs.<br>~152.3 $\mu$ m<br>(Control) | [7]       |
| 20 ng/mL                 | Transwell               | 12                  | Significant<br>increase in<br>transmigrated<br>cells           | [7]       |
| 222 pM                   | Cell Migration<br>Assay | -                   | Enhanced cell<br>migration ability                             | [12]      |

Table 3: Effect of VEGF165 on Endothelial Tube Formation

| VEGF165<br>Concentration | Assay Type     | Duration<br>(hours) | Tube<br>Formation<br>Metric (vs.<br>Control)            | Reference |
|--------------------------|----------------|---------------------|---------------------------------------------------------|-----------|
| 30 ng/mL                 | Matrigel Assay | 6                   | Significant<br>increase in<br>number of tubes           | [13]      |
| 50 ng/mL                 | Matrigel Assay | 6                   | Significant<br>increase in<br>number of tubes           | [13]      |
| 50 ng/mL                 | Matrigel Assay | 24                  | Did not induce<br>angiogenic<br>capacity vs.<br>control | [9]       |

Note: Results can vary significantly based on cell type, passage number, serum conditions, and specific assay parameters.

## Experimental Protocols

Detailed and standardized protocols are critical for reproducible research. Below are methodologies for key assays used to evaluate VEGF165 function.

### Endothelial Cell Proliferation Assay (MTT/Tetrazolium Salt-Based)

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Methodology:

- Cell Seeding: Seed HUVECs in a 96-well plate at a density of  $5 \times 10^3$  to  $2 \times 10^4$  cells/cm<sup>2</sup> and allow them to adhere overnight.
- Starvation: Replace the growth medium with a low-serum (e.g., 0.5% FBS) medium for 12-24 hours to synchronize the cells.
- Treatment: Add fresh low-serum medium containing various concentrations of VEGF165 (e.g., 0.1 to 100 ng/mL) and a vehicle control.
- Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Reagent Addition: Add a tetrazolium salt solution (like MTT or WST-1) to each well and incubate for 2-4 hours. Viable cells will reduce the salt to a colored formazan product.
- Quantification: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.<sup>[2]</sup> The intensity of the color is proportional to the number of viable, proliferating cells.

### Wound Healing (Scratch) Assay for Cell Migration

This assay assesses collective cell migration by creating a cell-free gap in a confluent monolayer.

**Methodology:**

- Create Monolayer: Seed endothelial cells in a 12-well or 24-well plate and grow until they form a confluent monolayer.[14][15]
- Create Wound: Use a sterile 200  $\mu$ L pipette tip to create a straight "scratch" or wound in the monolayer.[14][15]
- Wash: Gently wash the wells with PBS to remove detached cells and debris.[14]
- Treatment: Add fresh medium containing the desired concentration of VEGF165 and a control.
- Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations using a phase-contrast microscope.[14]
- Incubation: Incubate the plate at 37°C.
- Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) over 24-48 hours.[14]
- Analysis: Quantify the rate of wound closure by measuring the area or width of the cell-free gap at each time point using image analysis software like ImageJ. The percentage of wound closure can be calculated as:  $((\text{Initial Area} - \text{Final Area}) / \text{Initial Area}) * 100$ .

## Wound Healing Assay Workflow



[Click to download full resolution via product page](#)

*Workflow for a typical wound healing (scratch) assay.*

## Tube Formation Assay on Matrigel

This assay evaluates the ability of endothelial cells to differentiate and form capillary-like structures, a hallmark of angiogenesis.

Methodology:

- **Matrigel Preparation:** Thaw growth factor-reduced Matrigel overnight at 4°C.[16][17] Using pre-cooled pipette tips and plates, coat the wells of a 96-well plate with a thin layer of Matrigel (50-80 µL).[18][19]
- **Gel Polymerization:** Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.[16][18]
- **Cell Preparation:** Harvest endothelial cells and resuspend them in a basal medium (low serum) to create a single-cell suspension.[18]
- **Cell Seeding:** Seed the cells onto the solidified Matrigel at an optimized density (typically  $1 \times 10^4$  to  $1.5 \times 10^4$  cells per well) in medium containing the desired concentration of VEGF165 or controls.[18][20]
- **Incubation:** Incubate the plate at 37°C for 4 to 24 hours. Tube formation typically occurs within this timeframe.[18]
- **Imaging:** Observe and photograph the formation of polygonal, tube-like networks using a phase-contrast microscope.[21]
- **Quantification:** Analyze the images to quantify angiogenic activity. Common metrics include the total tube length, the number of branch points, and the total tube area.[18]

## Tube Formation Assay Workflow



[Click to download full resolution via product page](#)

*Workflow for an *in vitro* tube formation assay.*

## Conclusion

**Human VEGF165** is an indispensable regulator of endothelial cell biology, driving the fundamental processes of angiogenesis through a complex network of intracellular signals. Its ability to stimulate proliferation, migration, and the formation of vascular networks makes it a focal point of research in developmental biology, tissue engineering, and pathology, particularly

in cancer and ischemic diseases. A thorough understanding of its function, coupled with the application of robust and quantitative experimental methods, is essential for researchers and drug development professionals seeking to modulate angiogenesis for therapeutic benefit.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [biorbyt.com](http://biorbyt.com) [biorbyt.com]
- 2. Human Vascular Endothelial Growth Factor-165 (hVEGF165) | Cell Signaling Technology [cellsignal.com]
- 3. [mdpi.com](http://mdpi.com) [mdpi.com]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. [cdn.who.int](http://cdn.who.int) [cdn.who.int]
- 6. Distinct signaling pathways confer different vascular responses to VEGF 121 and VEGF 165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gold Nanoparticles Inhibit VEGF165-Induced Migration and Tube Formation of Endothelial Cells via the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF increases permeability of the endothelial cell monolayer by activation of PKB/akt, endothelial nitric-oxide synthase, and MAP kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Anti-Angiogenic VEGF165b-VEGFR1 Signaling Promotes Nitric Oxide Independent Therapeutic Angiogenesis in Preclinical Peripheral Artery Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [iovs.arvojournals.org](http://iovs.arvojournals.org) [iovs.arvojournals.org]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. [researchgate.net](http://researchgate.net) [researchgate.net]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. [med.virginia.edu](http://med.virginia.edu) [med.virginia.edu]

- 15. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 19. ibidi.com [ibidi.com]
- 20. promocell.com [promocell.com]
- 21. Video: A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells [jove.com]
- To cite this document: BenchChem. [A Technical Guide to the Function of HUMAN VEGF165 in Endothelial Cell Biology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178284#function-of-human-vegf165-in-endothelial-cell-biology]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)